

# Ethyl 2,6-Difluorobenzoate: Synthesis and Characterization Guide

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## Compound of Interest

Compound Name: Ethyl 2,6-difluorobenzoate

CAS No.: 19064-14-3

Cat. No.: B1297815

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CAS: 19064-14-3 Formula: C

H

F

O

Molecular Weight: 186.16 g/mol [1][4]

## Introduction

**Ethyl 2,6-difluorobenzoate** is a sterically congested, electron-deficient ester used primarily as an intermediate in the synthesis of agrochemicals (e.g., benzoylphenylurea insecticides like Teflubenzuron) and pharmaceutical candidates targeting ROR

t and kinase pathways.[1][2][3]

The presence of fluorine atoms at both ortho positions creates significant steric hindrance and electronic shielding around the carbonyl carbon.[2][3] This structural feature renders traditional Fischer esterification (acid + alcohol

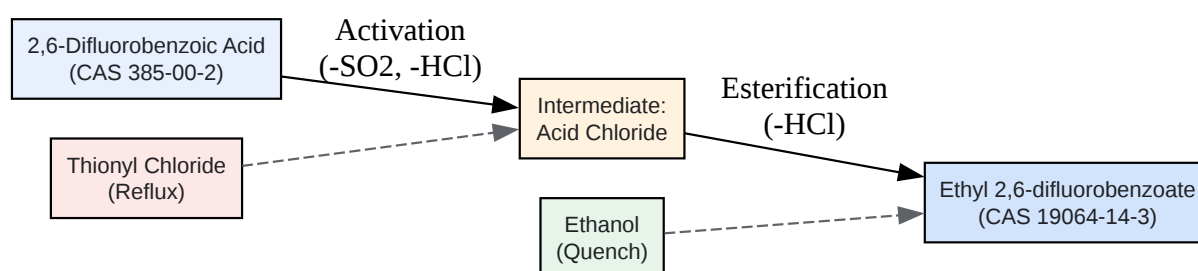
ester + water) inefficient, often resulting in low yields and extended reaction times.[1][2][3] Consequently, this guide prioritizes "activated" synthetic routes that drive the equilibrium forward irreversibly.

## Retrosynthetic Analysis & Strategy

To overcome the steric blockade at the ortho positions, the synthesis strategy must rely on highly electrophilic intermediates or nucleophilic attack on an unhindered alkylating agent.[2][3]

- Pathway A (Acyl Chloride): Activation of 2,6-difluorobenzoic acid to the acid chloride using Thionyl Chloride ( ), followed by alcoholysis.[1][2][3] This is the industry-standard "Pro" method for scalability.[1][2][3]
- Pathway B (Nucleophilic Substitution): Deprotonation of the acid to form the carboxylate anion, followed by S<sub>N</sub>2 attack on Ethyl Iodide.[1][2][3] This is the "Mild" method, ideal for small-scale lab work to avoid corrosive acid chlorides.[1][2][3]

## Synthesis Workflow Diagram



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Figure 1: The Acyl Chloride activation pathway is preferred to overcome steric hindrance.[1][2]

## Experimental Protocols

## Method A: Acyl Chloride Route (Recommended for Scale >10g)

This method utilizes the high reactivity of the acyl chloride to force esterification despite the steric bulk of the fluorine atoms.[2][3]

Reagents:

- 2,6-Difluorobenzoic acid (1.0 eq)[1]
- Thionyl Chloride ( ) (1.5 - 2.0 eq)[1]
- Ethanol (Absolute, excess)[1][2][3]
- Catalytic DMF (1-2 drops)[1]

Protocol:

- Activation: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl ), suspend 2,6-difluorobenzoic acid (15.8 g, 100 mmol) in anhydrous toluene (50 mL) or use neat if handling capabilities permit.
- Addition: Add Thionyl Chloride (11 mL, ~150 mmol) dropwise. Add 2 drops of anhydrous DMF to catalyze the formation of the Vilsmeier-Haack intermediate.[1][2][3]
- Reflux: Heat the mixture to reflux (75-80°C) for 3-4 hours. The suspension will clear as the acid chloride forms.[2][3] Caution: HCl and SO gases are evolved; use a scrubber.[1][2][3]
- Evaporation: Cool to room temperature. Concentrate under reduced pressure (rotary evaporator) to remove excess

and solvent.[2][3] This yields the crude 2,6-difluorobenzoyl chloride as a light yellow oil.[1][2][3]

- Esterification: Dissolve the crude acid chloride in dry Dichloromethane (DCM, 50 mL). Cool to 0°C in an ice bath.
- Quench: Slowly add absolute ethanol (10 mL, excess) mixed with Pyridine or Triethylamine (1.1 eq relative to acid) to scavenge the HCl.
- Workup: Stir at room temperature for 2 hours. Wash the organic layer with 1M HCl (to remove pyridine), saturated NaHCO<sub>3</sub> (to remove unreacted acid), and brine.[1][2][3] Dry over MgSO<sub>4</sub> and concentrate.
- Purification: Distillation under reduced pressure (approx. 110-115°C @ 15 mmHg) or flash chromatography (Hexanes/EtOAc 9:1).

## Method B: Alkylation Route (Recommended for Lab Scale <5g)

Avoids the generation of corrosive gases.[2][3]

Reagents:

- 2,6-Difluorobenzoic acid (1.0 eq)[1]
- Ethyl Iodide (1.2 eq)[1][2][3]
- Potassium Carbonate ( ) (1.5 eq)[1][2][3]
- DMF (Dimethylformamide)[1][2][3]

Protocol:

- Dissolve 2,6-difluorobenzoic acid (1.58 g, 10 mmol) in DMF (15 mL).

- Add Potassium Carbonate (2.07 g, 15 mmol) and stir for 15 minutes to form the carboxylate salt.
- Add Ethyl Iodide (1.0 mL, 12 mmol) dropwise.
- Stir at room temperature for 12 hours. (Heating to 50°C accelerates the reaction but may darken the product).[2][3]
- Pour into water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).
- Wash organics with water and brine to remove DMF.[2][3] Dry and concentrate.

## Characterization Data

The following data confirms the structure and purity of the synthesized ester.

## Physical Properties

Property	Value	Notes
Appearance	Colorless to pale yellow liquid	
Boiling Point	~228°C (760 mmHg)	Predicted/Lit [1]
Density	~1.25 g/mL	Estimated based on methyl ester (1.[1][5][6]28)
Solubility	Soluble in DCM, EtOAc, MeOH	Insoluble in water

## Spectroscopic Data

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>)

): The spectrum is distinct due to the coupling of aromatic protons with the fluorine atoms.[1][2][3]

- 7.35 - 7.45 (m, 1H, para-CH): Triplet-like multiplet due to coupling with two meta protons.[1][2][3]
- 6.90 - 7.00 (m, 2H, meta-CH): Multiplet due to strong coupling with ortho-fluorines ( Hz).[1][2]

- 4.42 (q, Hz, 2H, -O-CH -CH ): Quartet characteristic of the ethyl ester.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- 1.39 (t, Hz, 3H, -O-CH -CH ): Triplet characteristic of the ethyl ester.[\[1\]](#)[\[2\]](#)

<sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>)

):

- 161.5 (C=O)[\[1\]](#)[\[2\]](#)[\[3\]](#)
- 160.2 (dd, Hz, C-F)[\[1\]](#)[\[2\]](#)[\[3\]](#)
- 131.5 (t, C-H para)[\[1\]](#)[\[2\]](#)[\[3\]](#)
- 112.0 (m, C-H meta)[\[1\]](#)[\[2\]](#)[\[3\]](#)
- 62.1 (O-CH )[\[1\]](#)
- 14.1 (CH )[\[1\]](#)[\[2\]](#)[\[3\]](#)

Mass Spectrometry (GC-MS):

- m/z: 186 [M]<sup>+</sup> (Molecular Ion)[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Fragment: 141 [M - OEt]<sup>+</sup> (Acylium ion, dominant peak)[\[1\]](#)

## Safety & Handling (E-E-A-T)

- Hydrolysis Risk: While stable, fluorinated esters can hydrolyze to release Hydrofluoric Acid (HF) traces if exposed to strong Lewis acids or high temperatures in the presence of moisture.[1][2][3] Always use calcium gluconate gel if HF exposure is suspected.[2][3]
- Thionyl Chloride: Highly corrosive and reacts violently with water.[2][3] All glassware must be oven-dried.[1][2][3]
- Skin Irritant: **Ethyl 2,6-difluorobenzoate** is a known skin and eye irritant (H315, H319).[1][2][3] Wear nitrile gloves and safety goggles.[2][3]

## References

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